

An In-depth Technical Guide to BODIPY® FL-X Succinimidyl Ester

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Compound of Interest

Compound Name: BODIPY FL-X

Cat. No.: B018997

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL-X succinimidyl ester is a bright, green-fluorescent dye that has become an invaluable tool for labeling proteins, antibodies, and other amine-containing biomolecules.^{[1][2]} Its unique photophysical properties, including high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to pH and solvent polarity, make it a superior alternative to traditional fluorophores like fluorescein (FITC).^{[1][3]} This technical guide provides a comprehensive overview of BODIPY® FL-X succinimidyl ester, including its core properties, detailed experimental protocols, and applications in biological research and drug development.

The BODIPY® FL core structure is a boron-dipyrromethene complex, which imparts exceptional brightness and photostability.^[4] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester reactive group.^{[1][5]} This spacer minimizes potential interactions between the dye and the biomolecule, preserving the biological activity of the labeled molecule.^{[1][5]} The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins and other molecules to form stable covalent amide bonds.^{[1][6]}

Core Properties and Specifications

The exceptional characteristics of BODIPY® FL-X succinimidyl ester make it suitable for a wide range of fluorescence-based applications.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₉ BF ₂ N ₄ O ₄	N/A
Molecular Weight	502.32 g/mol	[1]
Reactive Group	Succinimidyl Ester (SE)	[1]
Reactivity	Primary amines	[1]
Solubility	DMSO, DMF	[3]
Storage Conditions	-20°C, protect from light	[2][7]

Spectral Characteristics

Property	Value	Reference
Excitation Maximum (λ_{ex})	504 nm	[1][8][9]
Emission Maximum (λ_{em})	510 nm	[1][2][8][9]
Molar Extinction Coefficient (ϵ)	~85,000 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield	High	[1][2][8]
Excited-State Lifetime	≥ 5 nanoseconds	[1][3][10]

Experimental Protocols

Protein Labeling with BODIPY® FL-X Succinimidyl Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with BODIPY® FL-X succinimidyl ester. The optimal labeling conditions may need to be determined empirically for each specific protein.

Materials:

- Protein to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer)
- BODIPY® FL-X succinimidyl ester

- High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration column like Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the BODIPY® FL-X succinimidyl ester in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - While vortexing, slowly add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein for labeling should be determined experimentally, but a starting point of 10-20 moles of dye per mole of protein is recommended.[\[1\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
 - The first colored band to elute is the BODIPY® FL-X labeled protein. The second, slower-moving band is the free dye.

- Determination of Degree of Labeling (DOL):
 - The DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 504 nm (for the dye).
 - The following formula can be used to calculate the DOL: $DOL = (A_{504} \times \text{Molar extinction coefficient of protein}) / ((A_{280} - (A_{504} \times CF_{280})) \times \text{Molar extinction coefficient of dye})$ Where:
 - A_{504} and A_{280} are the absorbances at 504 nm and 280 nm, respectively.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for BODIPY FL).

Visualization and Analysis

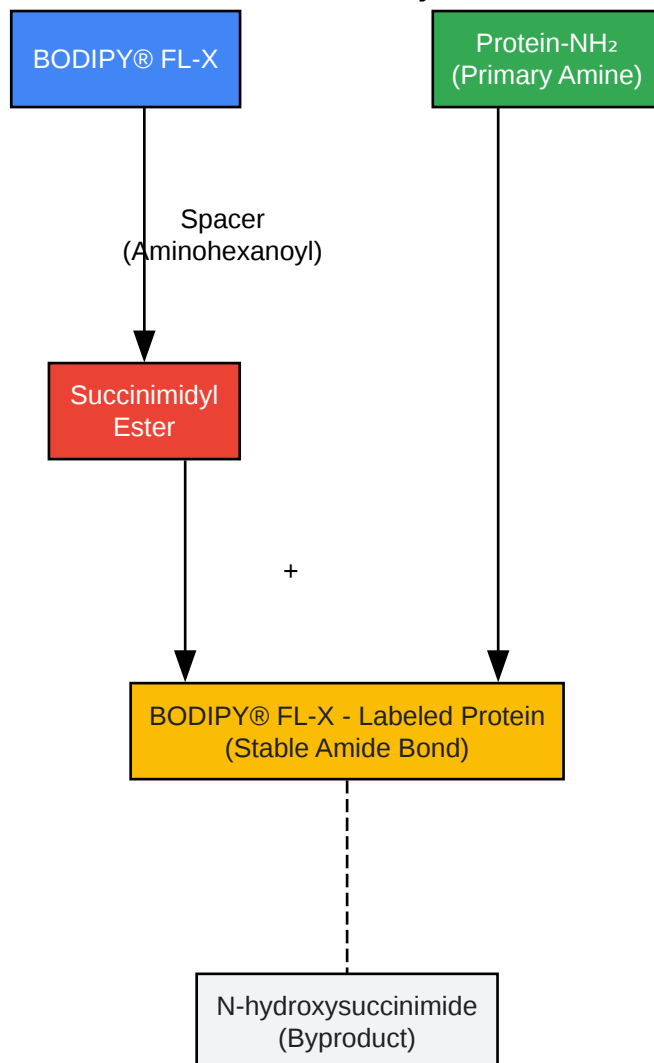
BODIPY® FL-X labeled proteins can be visualized and analyzed using various fluorescence-based techniques:

- Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within fixed or live cells.
- Flow Cytometry: Quantify the expression of cell surface or intracellular proteins by staining cells with a labeled antibody.
- Fluorescence Polarization Assays: The relatively long excited-state lifetime of BODIPY® FL-X makes it suitable for studying molecular interactions.[\[1\]](#)[\[3\]](#)[\[10\]](#)

Visualizations

Chemical Reaction

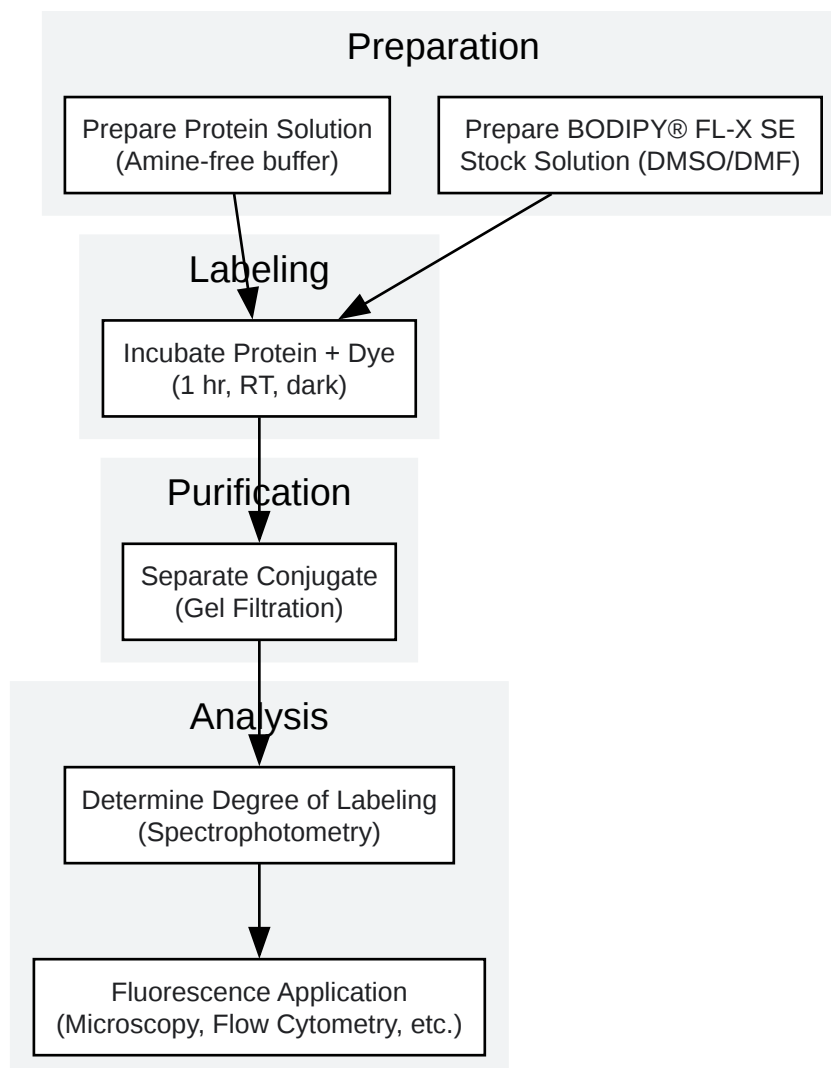
Reaction of BODIPY® FL-X Succinimidyl Ester with a Primary Amine

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Caption: Covalent labeling of a protein with BODIPY® FL-X succinimidyl ester.

Experimental Workflow

General Workflow for Protein Labeling and Analysis

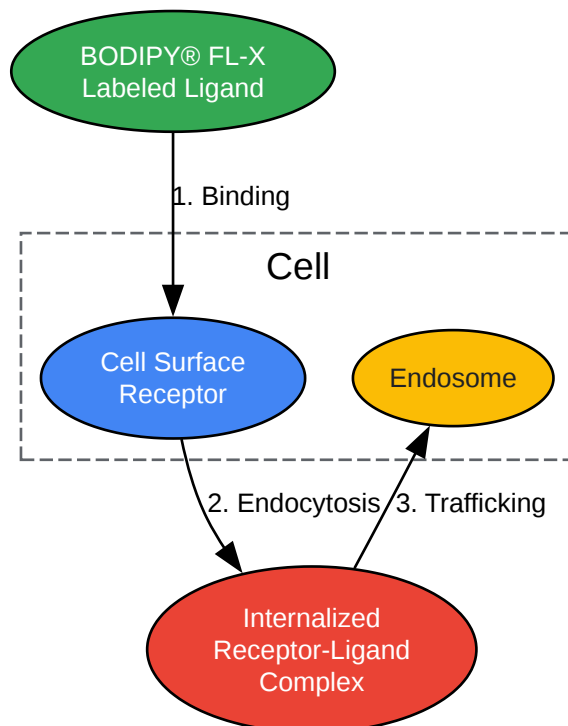


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Caption: A streamlined workflow for labeling and subsequent analysis.

Cellular Application: Receptor Internalization

Tracking Receptor Internalization with BODIPY® FL-X Labeled Ligand



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Caption: Visualizing receptor-mediated endocytosis using a fluorescent ligand.

Applications in Research and Drug Development

The versatility of BODIPY® FL-X succinimidyl ester makes it a powerful tool in various scientific disciplines.

- **Cellular Imaging:** Its brightness and photostability are ideal for high-resolution fluorescence microscopy, enabling the visualization of protein localization, trafficking, and dynamics within live or fixed cells.[\[6\]](#)[\[11\]](#)
- **Flow Cytometry:** Labeled antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.
- **Drug Discovery and Development:** BODIPY® FL-X can be conjugated to drug candidates to study their cellular uptake, distribution, and mechanism of action. This is crucial for optimizing drug delivery systems and understanding pharmacokinetics at the cellular level.

- Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed with BODIPY® FL-X labeled proteins to study their interactions with other molecules in real-time.
- High-Throughput Screening: The robust fluorescence signal and low background make it suitable for developing fluorescence-based assays for high-throughput screening of compound libraries.

Conclusion

BODIPY® FL-X succinimidyl ester offers a powerful combination of brightness, photostability, and reactivity, making it an exceptional fluorescent probe for labeling biomolecules. Its utility spans from fundamental cell biology research to the applied fields of drug discovery and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the capabilities of this versatile fluorophore in their experimental endeavors.

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